REACTION_CXSMILES
|
[H-].[Al+3].[Li+].[H-].[H-].[H-].[NH3:7].O.[CH2:9]1[CH2:13][O:12][CH2:11][CH2:10]1>>[O:12]1[C:11]2[CH:10]=[CH:13][CH:9]=[CH:10][C:11]=2[NH:7][CH2:9][CH2:13]1 |f:0.1.2.3.4.5|
|
Name
|
2H-1,4-benzoxazin-3-
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
one
|
Quantity
|
4.5 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
4.7 g
|
Type
|
reactant
|
Smiles
|
[H-].[Al+3].[Li+].[H-].[H-].[H-]
|
Name
|
|
Quantity
|
100 mL
|
Type
|
reactant
|
Smiles
|
C1CCOC1
|
Type
|
CUSTOM
|
Details
|
while stirring
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
heated
|
Type
|
TEMPERATURE
|
Details
|
at reflux for 3 h
|
Duration
|
3 h
|
Type
|
TEMPERATURE
|
Details
|
The mixture was cooled in an ice/water bath
|
Type
|
FILTRATION
|
Details
|
The mixture was filtered through Celite
|
Name
|
|
Type
|
product
|
Smiles
|
O1CCNC2=C1C=CC=C2
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 3.7 g | |
YIELD: PERCENTYIELD | 91% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |